Enantioselective Reduction of Dimethyl 2-Oxoglutarate to (S)-Dimethyl 2-Hydroxypentanedioate
The target compound's (S)-enantiomer can be synthesized with high enantioselectivity via the stereoselective reduction of the prochiral ketone in dimethyl 2-oxoglutarate . This transformation, achieved using whole-cell systems or isolated enzymes, provides a clear differentiation in synthetic utility compared to the achiral or racemic starting materials [1].
| Evidence Dimension | Enantioselectivity of reduction |
|---|---|
| Target Compound Data | (S)-Dimethyl 2-hydroxypentanedioate obtained with high enantiomeric excess (ee), though specific ee value not disclosed in this source |
| Comparator Or Baseline | Dimethyl 2-oxoglutarate (achiral) yields racemic product under non-stereoselective conditions |
| Quantified Difference | High enantioselectivity vs. racemic mixture (0% ee) |
| Conditions | Enzymatic reduction using whole-cell systems or isolated enzymes |
Why This Matters
This demonstrates the compound's value in accessing single-enantiomer building blocks for asymmetric synthesis, a capability not offered by simpler achiral diesters.
- [1] Nature Communications. (2019). Figure 7: Synthetic applications of the method. Nature Communications, 10, 3526. View Source
